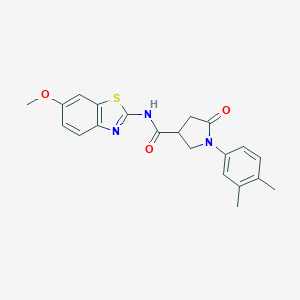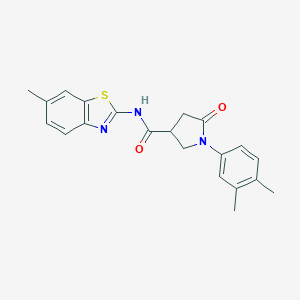
2-(4-Chlorophenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. It is commonly referred to as CPOP and has been the subject of numerous studies in recent years.
Mechanism of Action
The mechanism of action of CPOP is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. This leads to a reduction in inflammation and pain, as well as the inhibition of tumor growth. CPOP has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
CPOP has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. CPOP has also been shown to inhibit tumor growth in animal models of cancer. Additionally, CPOP has been shown to have antioxidant properties, which may help to protect against oxidative stress and damage.
Advantages and Limitations for Lab Experiments
One of the major advantages of using CPOP in lab experiments is its versatility. It can be easily modified to target specific tissues and organs, making it a valuable tool for drug delivery research. Additionally, CPOP has been shown to have low toxicity, making it a safe choice for in vitro and in vivo experiments. However, one limitation of using CPOP in lab experiments is its complexity. The synthesis of CPOP is a complex process that requires specialized equipment and expertise, which may limit its accessibility to some researchers.
Future Directions
There are many potential future directions for research on CPOP. One area of interest is the development of CPOP-based drug delivery systems for the treatment of specific diseases and conditions. Additionally, further research is needed to fully understand the mechanism of action of CPOP and its potential as a therapeutic agent. Other potential future directions include the development of new synthesis methods for CPOP and the exploration of its potential as a diagnostic tool. Overall, CPOP has the potential to be a valuable tool in the field of biomedical research and holds promise for the development of new treatments and therapies.
Synthesis Methods
CPOP can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 4-chlorobenzaldehyde with benzylamine to form 2-(4-chlorophenyl)-2-oxoethyl benzylamine. This intermediate is then reacted with pyrrolidine-2,5-dione to form CPOP. The synthesis of CPOP is a complex process that requires careful attention to detail and strict adherence to safety protocols.
Scientific Research Applications
CPOP has been the subject of extensive research due to its potential as a therapeutic agent. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for the treatment of a variety of diseases and conditions. CPOP has also been studied for its potential as a drug delivery system, as it can be easily modified to target specific tissues and organs.
properties
Molecular Formula |
C20H18ClNO4 |
|---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 1-benzyl-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H18ClNO4/c21-17-8-6-15(7-9-17)18(23)13-26-20(25)16-10-19(24)22(12-16)11-14-4-2-1-3-5-14/h1-9,16H,10-13H2 |
InChI Key |
MAFVBHKNAJJJQZ-UHFFFAOYSA-N |
SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271077.png)
![1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271079.png)





![2-(4-bromophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271092.png)
![2-[(2-methoxyphenyl)amino]-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271093.png)
![2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271095.png)
![6-bromo-N-[4-(2,4-dichlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271096.png)